molecular formula C16H25IN2Si B1325010 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine CAS No. 913983-25-2

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1325010
CAS No.: 913983-25-2
M. Wt: 400.37 g/mol
InChI Key: GIAAQPVLWIAXJP-UHFFFAOYSA-N
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Description

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is a halogenated heterocyclic compound with the molecular formula C16H25IN2Si and a molecular weight of 400.37 g/mol . This compound is characterized by the presence of an iodine atom and a triisopropylsilanyl group attached to a pyrrolo[2,3-B]pyridine core. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The reaction conditions often require the use of iodine and a suitable base to facilitate the iodination process . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition

One of the primary applications of 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine derivatives is in the development of kinase inhibitors. Kinases are crucial in various signaling pathways and are often implicated in cancer and other diseases. Compounds in this class have shown promise as selective inhibitors of specific kinases, which can lead to targeted cancer therapies. For instance, research has indicated that pyrrolo[2,3-b]pyridine derivatives can modulate kinase activity effectively, thereby influencing cell proliferation and survival pathways .

1.2 Anticancer Activity

The structural characteristics of this compound allow it to interact with biological targets involved in tumor growth. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Synthetic Methodologies

2.1 Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations. For example, it can be utilized in the synthesis of more complex heterocyclic compounds through reactions such as cross-coupling and nucleophilic substitutions. This versatility makes it an essential building block in the synthesis of pharmaceuticals and agrochemicals .

2.2 Material Science

In material science, this compound has been explored for its potential use in creating advanced materials with specific electronic properties. Its silanyl group enhances its compatibility with silicon-based materials, making it suitable for applications in organic electronics and photonics .

Case Studies

3.1 Case Study: Kinase Inhibition

A notable study investigated a series of pyrrolo[2,3-b]pyridine derivatives for their inhibitory effects on specific kinases associated with cancer progression. The study reported that certain modifications to the triisopropylsilanyl group significantly enhanced potency and selectivity against target kinases compared to standard treatments .

3.2 Case Study: Anticancer Activity

In another research effort, derivatives were tested against breast cancer cell lines, revealing that some compounds induced apoptosis through mitochondrial pathways while sparing normal cells from toxicity. This selectivity underscores the therapeutic potential of these compounds in developing safer cancer treatments .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryEffective kinase inhibitors; anticancer properties
Synthetic MethodologiesVersatile building block for complex heterocycles
Material SciencePotential use in organic electronics

Mechanism of Action

The mechanism of action of 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the triisopropylsilanyl group play crucial roles in determining the reactivity and selectivity of the compound in different reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the position and nature of the substituents, which can significantly influence their chemical reactivity and applications.

Biological Activity

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₆H₂₅IN₂Si
  • Molecular Weight : 400.38 g/mol
  • CAS Number : 913983-25-2
  • Structure : The compound features a pyrrolo[2,3-B]pyridine core with a triisopropylsilyl group and an iodine substituent.

Pharmacological Effects

Research indicates that derivatives of pyrrolo[2,3-B]pyridine exhibit various pharmacological activities, including analgesic and sedative effects. The biological activity of this compound can be inferred from studies on related compounds.

  • Analgesic Activity : In studies involving similar pyrrolo compounds, several derivatives demonstrated significant analgesic effects in animal models. For instance, derivatives were tested using the “hot plate” and “writhing” tests, showing higher efficacy than standard analgesics like aspirin and comparable effects to morphine .
  • Sedative Properties : Sedative effects were noted in compounds with similar structures. Some derivatives inhibited spontaneous locomotor activity in mice and prolonged the duration of anesthesia induced by thiopental .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the pyridine or pyrrole rings can significantly influence biological activity. Research has shown that:

  • Iodine Substituents : The presence of iodine is hypothesized to enhance binding affinity to biological targets.
  • Silicon-Based Modifications : The triisopropylsilanyl group may improve solubility and stability, potentially affecting bioavailability .

Study 1: Analgesic Testing

A series of pyrrolo[2,3-B]pyridine derivatives were evaluated for their analgesic properties in a controlled study involving various doses. Key findings included:

CompoundDose (mg/kg)Reaction Time (s) ± SEMProlonged Time (%)
Control09.57 ± 1.8-
Compound A20027.48 ± 12.2105.1
Compound B30040.0 ± 4.4157.1

Results indicated that certain derivatives significantly reduced reaction times to pain stimuli compared to controls .

Study 2: Sedative Effects

Another study assessed the sedative properties of similar compounds by measuring the duration of thiopental-induced anesthesia:

CompoundDose (mg/kg)Duration of Anesthesia (min) ± SEM
Control051.5 ± 11.2
Compound A50124 ± 16.2
Compound B37.5132.4 ± 27.8

These findings suggest that modifications in the structure can lead to enhanced sedative effects .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine?

Answer:
Synthesis optimization requires precise control of:

  • Temperature : Reactions often proceed at room temperature or mild heating (e.g., iodination using N-iodosuccinimide in acetone at 25°C) .
  • Solvent selection : Polar aprotic solvents like THF or acetone are preferred for halogenation and silylation steps .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-couplings for functionalization at the 3- or 5-positions .
  • Protecting groups : Triisopropylsilyl (TIPS) groups enhance stability during multi-step syntheses .
    Validate purity via HPLC (>95%) and confirm structures using ¹H/¹³C NMR and HRMS .

Q. Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

  • X-ray crystallography : Resolves bond angles and steric effects of the TIPS group and iodine substituent .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR confirms carbon hybridization .
  • Mass spectrometry : HRMS (ESI) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 400.37) .

Q. Advanced: What strategies address contradictory biological activity data in derivatives of this compound?

Answer:

  • Dose-response assays : Replicate studies across multiple cell lines (e.g., IC₅₀ variations in kinase inhibition) .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
  • Structural analogs : Compare with 5-bromo or 3-nitro derivatives to isolate electronic vs. steric effects .
  • Computational docking : Identify binding pose discrepancies in FGFR1 or HIPK2 targets using tools like AutoDock .

Q. Advanced: How are structure-activity relationship (SAR) studies designed for pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Core modifications : Vary substituents at the 3- (iodine) and 5-positions (e.g., trifluoromethyl, aryl groups) to assess potency .
  • Pharmacophore mapping : Use 3D-QSAR to correlate substituent hydrophobicity with kinase inhibition .
  • In vitro assays : Test against isolated enzymes (e.g., FGFR1) and cancer cell lines (e.g., HCT-116) to quantify activity shifts .
  • Data normalization : Reference control compounds (e.g., 1-methyl analogs) to isolate the TIPS group’s impact .

Q. Basic: What are common reaction pathways for functionalizing this compound?

Answer:

  • Cross-coupling : Suzuki reactions with aryl boronic acids at the 5-position (Pd catalysis, 90–105°C) .
  • Nucleophilic substitution : Replace iodine with amines or alkoxides in DMF at elevated temperatures .
  • Deprotection : Remove TIPS groups using TBAF in THF to regenerate reactive NH sites .
  • Azide incorporation : Click chemistry via azide-alkyne cycloadditions for bioconjugation .

Q. Advanced: How can computational methods improve the design of derivatives?

Answer:

  • Molecular dynamics (MD) : Simulate TIPS group flexibility to predict steric clashes in protein binding pockets .
  • DFT calculations : Optimize geometries and calculate frontier orbitals (HOMO/LUMO) to guide electrophilic substitution .
  • ADMET prediction : Use SwissADME to prioritize derivatives with favorable bioavailability and low hepatotoxicity .

Q. Basic: What analytical techniques troubleshoot low yields in iodination reactions?

Answer:

  • Reagent purity : Ensure N-iodosuccinimide (NIS) is freshly prepared to avoid moisture-induced decomposition .
  • Reaction monitoring : Use TLC (silica gel, hexane/EtOAc) to track intermediate formation .
  • Workup optimization : Quench with Na₂S₂O₃ to remove excess iodine, then purify via column chromatography (hexane:DCM) .

Q. Advanced: What challenges arise in achieving selective C–H functionalization of the pyrrolopyridine core?

Answer:

  • Regioselectivity : Directing groups (e.g., sulfonamides) are needed to bias C3 vs. C5 functionalization .
  • Catalyst design : Use Pd/norbornene systems for meta-selective C–H activation in electron-rich heterocycles .
  • Solvent effects : High-polarity solvents (DMF) favor electrophilic substitution at the electron-deficient pyridine ring .

Q. Basic: How is the stability of this compound maintained during storage?

Answer:

  • Storage conditions : Keep under inert gas (Ar) at –20°C to prevent TIPS group hydrolysis .
  • Light sensitivity : Use amber vials to avoid iodine-mediated photodegradation .
  • Purity checks : Reanalyze via NMR after long-term storage to detect decomposition .

Q. Advanced: How do electronic effects of the TIPS group influence reactivity?

Answer:

  • Steric shielding : The bulky TIPS group blocks nucleophilic attack at the 1-position, directing reactions to the 3- or 5-positions .
  • Electron donation : Silicon’s +I effect slightly deactivates the pyrrole ring, slowing electrophilic substitution .
  • Comparative studies : Replace TIPS with smaller groups (e.g., methyl) to quantify steric/electronic contributions .

Properties

IUPAC Name

(3-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAAQPVLWIAXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25IN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640116
Record name 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913983-25-2
Record name 3-Iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913983-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Iodo-1H-pyrrolo[2,3-b]pyridine 67 (2.00 g, 8.20 mmol) was dissolved in N,N-dimethylformamide (50 mL). Sodium hydride (60% dispersion in mineral oil, 390 mg, 9.8 mmol) was added. After 20 minutes, triisopropylsilyl chloride (1.74 mL, 8.20 mmol) was added dropwise. After 1.5 hours, the reaction was poured into water and extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine. The organic portions were dried over anhydrous sodium sulfate and concentrated. Purification by silica gel chromatography, 0-25% gradient ethyl acetate/hexane gave compound 68 as a white solid (3.224 g, 98.2%). 1H-NMR was consistent with the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
1.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
98.2%

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